Mpb-PE - 103794-17-8

Mpb-PE

Catalog Number: EVT-1164626
CAS Number: 103794-17-8
Molecular Formula: C47H77N2O11P
Molecular Weight: 877.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of Mpb-PE typically involves several steps:

  1. Starting Materials: The synthesis begins with 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine as the base lipid.
  2. Functionalization: The maleimide group is introduced to the lipid through a coupling reaction, often involving the use of activating agents to facilitate the reaction between the maleimide and the amino group of the lipid.
  3. Purification: After synthesis, Mpb-PE is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity (>99%).
  4. Characterization: Characterization techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are employed to confirm the structure and purity of the synthesized compound.

The exact parameters for these reactions can vary based on laboratory conditions but generally involve careful control of temperature, pH, and reaction time to optimize yield and purity .

Molecular Structure Analysis

Mpb-PE has a complex molecular structure characterized by:

  • Backbone: The backbone consists of a glycerol moiety linked to two fatty acid chains (specifically oleic acid in the case of 18:1 Mpb-PE).
  • Phosphate Group: A phosphate group is attached to the glycerol, contributing to its amphiphilic properties.
  • Maleimide Functional Group: The maleimide moiety allows for specific interactions with thiol groups in proteins or peptides, facilitating covalent bonding.

The molecular formula for Mpb-PE is C51H84N2O11PNaC_{51}H_{84}N_2O_{11}PNa, with a molecular weight of approximately 955.183 g/mol. Its structural complexity enables it to integrate into lipid bilayers effectively, influencing membrane properties and interactions .

Chemical Reactions Analysis

Mpb-PE participates in several chemical reactions relevant to its applications:

  1. Covalent Bonding: The maleimide group can react with thiol-containing molecules (such as cysteine residues in peptides), forming stable thioether bonds. This reaction is crucial for attaching peptides or proteins to lipid membranes.
  2. Phase Separation: In mixed lipid systems, Mpb-PE can induce phase separation phenomena that affect membrane fluidity and permeability. Studies have shown that incorporating Mpb-PE into lipid vesicles enhances dye release efficiency due to changes in membrane dynamics .
  3. Membrane Permeability Modulation: Mpb-PE alters membrane properties, affecting how other molecules permeate through lipid bilayers. This property is exploited in drug delivery systems where controlled release is desired .
Mechanism of Action

The mechanism of action of Mpb-PE primarily revolves around its ability to modify lipid membranes:

  1. Membrane Integration: When incorporated into lipid bilayers, Mpb-PE alters the physical properties of the membrane, including thickness and fluidity.
  2. Electrostatic Interactions: The negatively charged headgroup interacts with positively charged regions on peptides or proteins, facilitating their anchoring to membranes.
  3. Pore Formation: Certain peptide sequences can trigger pore formation in membranes containing Mpb-PE, enhancing permeability for therapeutic agents .

This mechanism allows for targeted delivery and release of drugs or biomolecules at specific sites within biological systems.

Physical and Chemical Properties Analysis

Mpb-PE exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents like chloroform and methanol but has limited solubility in water due to its hydrophobic fatty acid chains.
  • Stability: Mpb-PE is stable under standard laboratory conditions but should be stored at -20°C to maintain its integrity over time.
  • Light Sensitivity: It is not light-sensitive, making it suitable for various experimental conditions without degradation concerns .

These properties make Mpb-PE an attractive candidate for applications in drug delivery systems and biomaterials.

Applications

Mpb-PE has diverse applications across various scientific fields:

  1. Drug Delivery Systems: Its ability to form stable liposomes makes it ideal for encapsulating therapeutic agents, enhancing their delivery efficiency.
  2. Biomaterial Development: Used in creating functionalized surfaces that promote cell adhesion or targeted drug delivery through specific interactions with biomolecules.
  3. Vaccine Formulation: Mpb-PE can be employed in vaccine development by facilitating the presentation of antigens on liposomal surfaces, enhancing immune responses .
  4. Research Applications: It serves as a tool for studying membrane dynamics and interactions between lipids and proteins in cellular environments.
Introduction to MPB-PE in Membrane Science

Definition and Structural Characterization of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide]

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide] (referred to by its common acronym root but hereafter addressed by its full systematic name) is a semi-synthetic phospholipid derivative engineered for precision bioconjugation applications. Its molecular architecture comprises three modular domains: a hydrophobic 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) anchor enabling stable integration into lipid bilayers; an extended 4-(p-maleimidophenyl)butyramide spacer arm; and an electrophilic maleimide headgroup. The maleimide moiety undergoes specific Michael addition reactions with sulfhydryl groups (-SH) at physiological pH (6.5–7.5), forming stable thioether bonds without generating reaction byproducts [2] [6]. This covalent linkage exhibits remarkable stability against hydrolytic cleavage and reducing agents such as dithiothreitol, distinguishing it from disulfide-based conjugations [8].

The phenylbutyramide spacer provides critical spatial separation (approximately 13.5 Å) between the bilayer surface and the reactive maleimide, minimizing steric hindrance during ligand coupling. This design facilitates optimal orientation of conjugated biomolecules (e.g., antibodies, peptides) for target engagement. Nuclear magnetic resonance and mass spectrometry analyses confirm the molecular formula as C₅₂H₉₅N₂O₁₀P, with the maleimide ring contributing characteristic ultraviolet absorption at 302 nm for quantification [4] [6]. Unlike shorter-chain maleimide lipids, the extended spacer minimizes membrane perturbation while maintaining fluid-phase compatibility with diverse phospholipid compositions, including cholesterol-enriched systems [3].

Table 1: Structural and Functional Attributes of Maleimide-Functionalized Lipids

Attribute1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide]DSPE-PEG₂₀₀₀-MaleimideConventional Maleimide Lipids
Reactive GroupN-(maleimidophenyl)butyrylMaleimide-PEG₂₀₀₀Maleimidopropyl
Spacer Length~13.5 Å~68 Å (PEG)~6 Å
Hydrophobic Anchor1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (unsaturated)DSPE (saturated)DPPE (saturated)
Critical Micelle ConcentrationNot detectable (membrane-integrated)VariableNot detectable
Primary ApplicationsDirect membrane anchoring, Phase separation studiesStealth functionalization, Prolonged circulationEarly conjugation studies
Cholesterol CompatibilityHigh (enhances activity)ModerateLow

Historical Development of Maleimide-Functionalized Lipids

The evolution of maleimide-functionalized lipids traces to the late 1980s, driven by demands for stable liposome-biomolecule conjugates. Early thiol-reactive lipids featured short linkers (e.g., 3-(maleimidopropionyl)-1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine), which suffered from steric constraints and membrane destabilization [8]. The breakthrough arrived in 1992 with Martin and colleagues’ development of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide] for coupling glu-plasminogen to liposomes [8]. This innovation demonstrated coupling efficiencies exceeding 250 μg protein/μmol phospholipid—a 5-fold improvement over predecessors—without inducing vesicle aggregation. The 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine anchor provided fluid-phase compatibility, while the aromatic spacer enhanced conjugate stability.

The 2000s witnessed applications expanding toward immunoliposomes. Immunoglobulin Fab' fragments derivatized with sulfhydryls via mild reduction were conjugated to maleimide-functionalized liposomes, achieving selective erythrocyte targeting under physiological conditions [6]. This period established 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide] as the gold standard for antibody coupling, with optimized protocols enabling >95% coupling efficiency within 2 hours [6]. Parallel innovations incorporated polyethylene glycol (PEG) into maleimide lipids, yielding derivatives like 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-2000] for stealth liposomes [4]. Unlike PEGylated variants, however, 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide] maintained direct bilayer integration crucial for triggering membrane restructuring phenomena [3].

Table 2: Historical Milestones in Maleimide Lipid Development

YearDevelopmentSignificanceReference
1992First synthesis of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide]Achieved 94 μg plasminogen/μmol phospholipid coupling without activity loss [8]
1996Covalent coupling of Fab' fragmentsEnabled targeted drug delivery with retention of antigen binding [6]
2016Peptide conjugation for membrane pore formationDemonstrated protease-activated drug release from liposomes [2] [5]
2022Cholesterol-enhanced release mechanismRevealed phase-separation dependent cargo release [3]
2025Nebulization-compatible antiviral formulationsAdvanced lung-deliverable decoy receptors for SARS-CoV-2 [4]

Role of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide] in Bioconjugation and Liposome Engineering

Bioconjugation Mechanism and Efficiency

The bioconjugation versatility of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide] stems from its stoichiometric reactivity with thiolated biomolecules. Thiolation is achieved via: (1) Partial reduction of antibody disulfides (generating Fab' fragments), (2) Cysteine residue exposure in engineered peptides, or (3) Chemical thiolation using succinimidyl-S-acetylthioacetate (SATA) [6] [8]. Kinetic studies reveal second-order reaction dynamics, with conjugation efficiency exceeding 90% at molar ratios of 1:1 (lipid:protein) within 30 minutes [6]. This efficiency persists in complex matrices like serum, contrasting with leaky conjugates formed using imidoester or pyridyldisulfide chemistries [8].

Engineering Membrane-Active Peptide Conjugates

A transformative application involves covalently anchoring membrane-active peptides to liposomes. The peptide JR2KC—a de novo designed helix-loop-helix motif—remains inert in solution but undergoes structural rearrangement upon conjugation to 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide]-containing bilayers. Circular dichroism spectroscopy confirms transition from random coil to α-helix (mean residue ellipticity shift to -15,000° cm² dmol⁻¹ at 222 nm), triggering pore formation [2] [5]. Crucially, activity requires both membrane anchoring and peptide folding; scrambled sequences or D-amino acid substitutions abolish function [3] [5]. Incorporation at ≥1 mol% enables efficient cargo release with peptide concentrations as low as 100 nM—unachievable with non-conjugated peptides [5].

Cholesterol-Enhanced Drug Release Systems

Cholesterol inclusion in liposomes typically diminishes peptide-induced membrane disruption. Remarkably, 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide]-conjugated JR2KC exhibits inverse behavior: 30 mol% cholesterol reduces the peptide concentration required for 50% carboxyfluorescein release ([JR2KC]CF₅₀%) by 5.3-fold compared to cholesterol-free systems [3]. This phenomenon arises from peptide-triggered lipid phase separation. Giant unilamellar vesicle studies show conjugated JR2KC induces liquid-ordered/liquid-disordered domain formation, concentrating peptides at domain boundaries where line tension promotes pore formation [3]. Thus, 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide] enables exploitation of cholesterol’s membrane-organizing properties for enhanced drug release.

Targeted Therapeutic Platforms

Recent advances leverage 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide] for disease-specific targeting. SARS-CoV-2 decoy receptors utilize maleimide-thiol coupling to attach angiotensin-converting enzyme 2-derived peptides to PEGylated liposomes [4]. These constructs inhibit viral entry by competitively binding spike proteins. Optimization studies confirm that 0.5 mol% incorporation preserves liposome homogeneity while enabling peptide densities of >100 molecules/vesicle—critical for multivalent virus engagement [4]. Similarly, tumor-targeted systems exploit matrix metalloproteinase-7 cleavable peptide inhibitors that regulate JR2KC membrane activity [2] [5]. This design enables enzyme-triggered drug release at malignant sites, demonstrating 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide]’s versatility in stimuli-responsive nanomedicine.

Table 3: Bioconjugation Efficiency Across Biomolecule Classes

Conjugated BiomoleculeCoupling Efficiency (μg/μmol phospholipid)Retained Bioactivity (%)Key Functional OutcomeReference
Glu-plasminogen20–9452–74 (enzymatic activity)Enhanced fibrin binding [8]
Immunoglobulin Fab' fragments>250>90 (antigen binding)Erythrocyte-specific targeting [6]
JR2KC peptideNot quantified (conjugation >90%)100 (membrane restructuring)Pore formation at 100 nM [2] [5]
SARS-CoV-2 RBD-binding peptide>150>95 (spike protein inhibition)Viral entry blockade [4]
MMP-7 cleavable peptide inhibitor~200Conditional inhibitionTumor-specific drug release [2] [5]

Properties

CAS Number

103794-17-8

Product Name

Mpb-PE

IUPAC Name

[3-[2-[4-[4-(2,5-dioxopyrrol-1-yl)phenyl]butanoylamino]ethoxy-hydroxyphosphoryl]oxy-2-tetradecanoyloxypropyl] tetradecanoate

Molecular Formula

C47H77N2O11P

Molecular Weight

877.1 g/mol

InChI

InChI=1S/C47H77N2O11P/c1-3-5-7-9-11-13-15-17-19-21-23-28-46(53)57-38-42(60-47(54)29-24-22-20-18-16-14-12-10-8-6-4-2)39-59-61(55,56)58-37-36-48-43(50)27-25-26-40-30-32-41(33-31-40)49-44(51)34-35-45(49)52/h30-35,42H,3-29,36-39H2,1-2H3,(H,48,50)(H,55,56)

InChI Key

PMNHFYTYBLGZOI-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCCC1=CC=C(C=C1)N2C(=O)C=CC2=O)OC(=O)CCCCCCCCCCCCC

Synonyms

MPB-PE
N-(4-(4-maleimidophenyl)butyryl)-sn-glycero-3-phosphoethanolamine
N-(4-(4-maleimidophenyl)butyryl)phosphatidylethanolamine

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCCC1=CC=C(C=C1)N2C(=O)C=CC2=O)OC(=O)CCCCCCCCCCCCC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.